methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate
Overview
Description
Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate: is an organic compound with the molecular formula C12H13Cl2NO3 and a molecular weight of 290.14 g/mol . This compound is characterized by the presence of a dichlorophenyl group, an acetamido group, and a methyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate typically involves the reaction of 2,4-dichlorophenylacetic acid with N-methylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of dichlorophenyl derivatives on cellular processes. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate
- Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]propanoate
- Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]butanoate
Uniqueness: this compound is unique due to its specific structural features, including the dichlorophenyl group and the methyl ester group. These features contribute to its distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenyl)acetyl]-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)5-8-3-4-9(13)6-10(8)14/h3-4,6H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKZOVHQDVIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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